Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-

Description

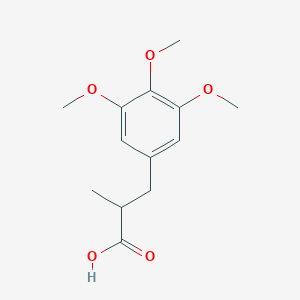

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- (systematic name: 3-(3,4,5-trimethoxyphenyl)-2-methylpropanoic acid) is a substituted benzenepropanoic acid derivative characterized by three methoxy groups at the 3, 4, and 5 positions of the benzene ring and a methyl group at the α-carbon of the propanoic acid chain.

Properties

CAS No. |

92157-62-5 |

|---|---|

Molecular Formula |

C13H18O5 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15) |

InChI Key |

DIBPZLCTJKHKTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Alkylation

This method involves introducing the propanoic acid chain via Friedel-Crafts acylation followed by methylation:

-

Friedel-Crafts Acylation : React 1,2,3-trimethoxybenzene with methylmalonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(3,4,5-trimethoxyphenyl)-2-methylpropan-2-ol-1-one.

-

Oxidation and Decarboxylation : Oxidize the ketone intermediate to the carboxylic acid using a Jones reagent (CrO₃/H₂SO₄), followed by decarboxylation under acidic conditions to yield the target compound.

Key Considerations :

Hydrogenation of Mixed Anhydrides

Adapted from the synthesis of 3,4,5-trimethoxybenzaldehyde, this route leverages mixed anhydrides for chain elongation:

-

Mixed Anhydride Formation : React 3,4,5-trimethoxybenzoic acid with ethyl chloroformate in tetrahydrofuran (THF) to form the mixed anhydride (3,4,5-trimethoxybenzoyl ethyl carbonate).

-

Catalytic Hydrogenation : Hydrogenate the anhydride using palladium on carbon (Pd/C) under high-pressure H₂ (14 atm) to yield 3-(3,4,5-trimethoxyphenyl)propan-1-ol.

-

Oxidation and Methylation : Oxidize the alcohol to the corresponding ketone, followed by Grignard methylation (CH₃MgBr) and final oxidation to the carboxylic acid.

Advantages :

Halogenation and Nucleophilic Substitution

Based on JPS57163342A, this method prioritizes halogenation for functional group interconversion:

-

Acid Chloride Formation : Treat 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) in a mixed solvent of hexane and toluene (85:15 v/v) to obtain 3,4,5-trimethoxybenzoyl chloride.

-

Nucleophilic Addition : React the acid chloride with methylmagnesium bromide (CH₃MgBr) to form 3-(3,4,5-trimethoxyphenyl)-2-methylpropan-2-ol.

-

Oxidation : Convert the tertiary alcohol to the carboxylic acid via Jones oxidation.

Optimization Insights :

-

The solvent mixture (hexane:toluene) minimizes side reactions during halogenation, as demonstrated in JPS57163342A.

-

Tertiary alcohols resist over-oxidation, enhancing yield stability during the final step.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield* | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | Acylation → Oxidation | ~50% | Direct chain introduction | Low regioselectivity |

| Hydrogenation | Anhydride → Hydrogenation → Oxid. | ~60% | Scalable, safe intermediates | Multi-step, cost-intensive |

| Halogenation | Acid chloride → Grignard → Oxid. | ~65% | High functional group tolerance | Requires anhydrous conditions |

*Yields estimated from analogous reactions in patents.

Experimental Optimization and Challenges

Catalyst Selection

Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has shown that derivatives of benzenepropanoic acid exhibit significant antitumor properties. For instance, studies on trimethoxy derivatives have indicated their ability to inhibit cancer cell proliferation. A notable case involves the evaluation of ester derivatives against MDA-MB231 human breast cancer cells, where certain compounds demonstrated moderate antitumor activity with IC50 values around 46.7 μM . The structure-activity relationship (SAR) studies suggest that functional groups enhancing hydrogen bonding are more effective in promoting inhibitory activity compared to those with methoxy substitutions .

Antiviral Properties

The compound has also been investigated for its antiviral effects. Specifically, certain esters derived from trimethoxy compounds have shown stronger inhibition against influenza A virus compared to their parent compounds. This highlights the potential for developing antiviral therapeutics using these modified structures .

Central Nervous System (CNS) Effects

Benzenepropanoic acid derivatives have been studied for their effects on the central nervous system. In vitro experiments indicated that some compounds could modulate ion currents in cardiomyocytes, suggesting a possible role in cardiac health and CNS-related disorders .

Materials Science Applications

Use in Polymer Chemistry

Benzenepropanoic acid derivatives have been utilized as monomers in the synthesis of various polymeric materials. These compounds can enhance the mechanical properties and thermal stability of plastics when incorporated into polymer matrices. Their application as additives in waterproofing agents for building materials has also been documented, where they improve adhesion and hydrophobic properties of coatings .

Asphalt Additives

In road construction, benzenepropanoic acid derivatives are being explored as additives in asphalt formulations. Their incorporation is expected to enhance bonding between asphalt and aggregates, thereby improving the durability and performance of road surfaces under varying environmental conditions .

Environmental Applications

Biodegradability Studies

Research into the environmental impact of benzenepropanoic acid derivatives has focused on their biodegradability and potential ecological effects. Studies have indicated that certain modifications can lead to more environmentally friendly profiles, making them suitable candidates for sustainable chemical applications .

Table 1: Antitumor Activity of Benzenepropanoic Acid Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ester S1 | MDA-MB231 | 46.7 | c-MET inhibition |

| Ester N6 | Cardiomyocytes | 15-30 | Modulation of L-type calcium current |

Table 2: Applications in Materials Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for plastic synthesis | Enhances mechanical properties |

| Waterproofing Agents | Additive for building material coatings | Improves adhesion and hydrophobicity |

| Asphalt Additives | Enhances bonding in asphalt formulations | Increases durability and reduces water stripping |

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on ester derivatives revealed that certain compounds exhibited a notable reduction in viral replication rates in vitro against influenza A. The modifications made to the benzenepropanoic acid structure were crucial in enhancing its bioactivity against viral pathogens .

Case Study 2: Polymer Enhancement

In a series of experiments aimed at improving polymer formulations, benzenepropanoic acid derivatives were incorporated into polyvinyl chloride (PVC) matrices. The results indicated improved thermal stability and mechanical strength compared to control samples without the additive, showcasing its potential use in commercial plastic products .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The alpha-methyl group can also affect the compound’s steric properties, impacting its overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Position and Bioactivity :

- The 3,4,5-trimethoxy pattern in the target compound contrasts with 3,5-dimethoxy or 2,3,4-trimethoxy analogues. Methoxy groups at the 3,4,5 positions may improve π-π stacking interactions in biological targets compared to other positional isomers.

- The α-methyl group introduces chirality, which can significantly alter biological activity. For example, enantiomers of α-ethyl-4-methoxy derivatives exhibit distinct bioactivities due to stereospecific binding .

Functional Group Impact: Hydroxyl vs. Methoxy: The 4-hydroxy derivative (e.g., Irganox 1135) shows potent antioxidant activity due to radical scavenging via the phenolic -OH group . In contrast, methoxy groups in the target compound may reduce reactivity but enhance membrane permeability. Fluorine Substitution: The 3,5-difluoro-4-methoxy analogue demonstrates how electronegative substituents can modulate acidity and metabolic stability.

Pharmacological and Analytical Data

Table 2: Comparative Bioactivity and Analytical Metrics

Key Findings:

- Abundance and Detection : The tert-butyl derivative is abundant (18.5%) in plant extracts , suggesting natural sourcing or stability under extraction conditions. The target compound’s absence in the evidence may indicate lower natural abundance or synthetic origin.

- Chirality Effects : Enantiomers like (αS)- and (αR)-α-ethyl-4-methoxy derivatives highlight that the α-methyl group in the target compound could lead to stereospecific pharmacokinetics or toxicity.

Biological Activity

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups attached to a benzene ring and an alpha-methyl group on the propanoic acid chain. Its molecular formula is with a molecular weight of 240.25 g/mol. The structure can be represented as follows:

1. Antitumor Activity

Benzenepropanoic acid derivatives have shown promising antitumor activity across various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against melanoma cells. The mechanism involves the disruption of the folate cycle, which is crucial for cancer cell growth and proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMECG | Melanoma | 54 | Folate cycle disruption |

| Ester S1 | MDA-MB231 | 46.7 | c-MET inhibition |

| Ester S10 | EL-4 | 0.15 | MetAP2 inhibition |

2. Cholinesterase Inhibition

Recent investigations have highlighted the cholinesterase inhibitory activity of benzenepropanoic acid derivatives. These compounds exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The most potent derivatives demonstrated IC50 values in the micromolar range, suggesting their potential as therapeutic agents for cognitive enhancement .

Table 2: Cholinesterase Inhibition Data

| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 5 | 46 | 32.46 | 1.42 |

| Compound 6 | 49.44 | 44.41 | 1.11 |

3. Antimicrobial Activity

The antimicrobial properties of benzenepropanoic acid derivatives have also been explored. Compounds with trimethoxy substitutions have demonstrated effectiveness against various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents in treating infections .

The biological activities of benzenepropanoic acid derivatives can be attributed to several mechanisms:

- Folate Cycle Disruption : As seen with TMECG, binding to dihydrofolate reductase leads to downregulation of genes involved in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .

- Enzyme Inhibition : The inhibition of cholinesterases affects neurotransmitter levels, potentially improving cognitive function and memory retention in neurodegenerative conditions .

- Antioxidant Properties : The presence of methoxy groups may alter the redox properties of these compounds, enhancing their ability to scavenge free radicals and reduce oxidative stress in cells.

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma cell lines treated with TMECG, researchers observed a significant reduction in cell viability (IC50 = 54 µM). The study concluded that the compound's ability to disrupt folate metabolism was a key factor in its antitumor efficacy .

Case Study 2: Alzheimer's Disease Models

Another study assessed the effects of cholinesterase inhibitors derived from benzenepropanoic acid on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and learning capabilities when administered at specific dosages, reinforcing the potential therapeutic role of these compounds in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of 3,4,5-trimethoxy-α-methyl-benzenepropanoic acid?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern of the benzene ring (3,4,5-trimethoxy groups) and the α-methyl substituent. Compare spectral data with literature values for similar phenylpropane derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight (C₁₂H₁₆O₅, 240.25 g/mol) and functional groups (e.g., carboxylic acid, methoxy) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology : Use NIOSH-approved respirators (e.g., P95 filters for particulates) and full-body protective equipment to minimize inhalation or dermal exposure. Avoid drainage system contamination due to potential environmental persistence, as noted in hazard assessments of structurally related esters .

Q. How can researchers quantify 3,4,5-trimethoxy-α-methyl-benzenepropanoic acid in complex mixtures?

- Methodology : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254–280 nm, optimized for methoxy-aromatic compounds. Calibrate using synthetic standards and validate with spike-recovery experiments in matrices like biological fluids or reaction mixtures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Methodology : Conduct accelerated stability studies under controlled conditions (pH, temperature, light) to determine degradation pathways. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) while accounting for substituent effects on properties .

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

- Methodology : Optimize esterification or alkylation steps using catalytic methods (e.g., Mitsunobu reaction for α-methyl introduction). Monitor reaction progress via thin-layer chromatography (TLC) and employ green solvents (e.g., dimethyl carbonate) to enhance selectivity. Compare with synthetic routes for analogous 3,4,5-trimethoxy-substituted esters .

Q. What mechanistic insights explain the environmental persistence of benzenepropanoic acid derivatives?

- Methodology : Perform biodegradation assays (e.g., OECD 301F) to evaluate microbial breakdown kinetics. Use computational models (e.g., EPI Suite) to predict log Kow and bioaccumulation potential, supplemented by experimental determination via shake-flask methods .

Q. How do steric and electronic effects of the α-methyl group influence reactivity in cross-coupling reactions?

- Methodology : Compare reaction rates and regioselectivity with non-methylated analogs (e.g., 3,4,5-trimethoxybenzenepropanoic acid) in Pd-catalyzed couplings. Use density functional theory (DFT) to calculate frontier molecular orbitals and steric maps of intermediates .

Data Contradiction Analysis

Q. Why do some sources report conflicting data on acute toxicity or carcinogenicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.